molecular formula C9H7N3O2 B128568 4-Aminocinnoline-3-carboxylic acid CAS No. 143232-59-1

4-Aminocinnoline-3-carboxylic acid

Cat. No. B128568
M. Wt: 189.17 g/mol
InChI Key: HBFRLZPYEYCGTQ-UHFFFAOYSA-N
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Description

“4-Aminocinnoline-3-carboxylic acid” is a chemical compound with the CAS Number: 2408968-52-3 . It has a molecular weight of 225.63 . The IUPAC name for this compound is 4-aminocinnoline-3-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of “4-Aminocinnoline-3-carboxylic acid” and similar compounds has been discussed in several papers . For instance, one method involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . Another method involves the use of thionyl chloride (SOCl2) to convert carboxylic acids into acid chlorides .


Molecular Structure Analysis

The InChI code for “4-Aminocinnoline-3-carboxylic acid” is 1S/C9H7N3O2.ClH/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14;/h1-4H,(H2,10,11)(H,13,14);1H .


Chemical Reactions Analysis

Carboxylic acids, such as “4-Aminocinnoline-3-carboxylic acid”, can undergo a variety of reactions . They can react with bases to form ionic salts, undergo substitution of the hydroxyl hydrogen, and be converted into esters, among other reactions .


Physical And Chemical Properties Analysis

It is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Activities

A study by Bhatt, Agrawal, and Patel (2015) explored the synthesis of amino-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation and conventional heating. These compounds demonstrated potent anticancer activities, surpassing doxorubicin in some cases, and showed significant apoptotic DNA fragmentation in MCF-7 and HEK-293 cell lines, suggesting their potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).

Physicochemical Properties

Lewgowd et al. (2007) analyzed the physicochemical properties of some antibacterial active 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives. They determined the partition coefficient and dissociation constant, providing valuable information for further drug design (W. Lewgowd, Andrzej Stańczaka, Z. Ochocki, & K. Rzeszowska-Modzelewska, 2007).

Development of Chiral Linear Carboxamides

Khalifa et al. (2014) reported on the synthesis of chiral linear carboxamide derivatives incorporating a peptide linkage, using nalidixic acid and amino acids. These novel compounds could have implications in the development of new pharmaceuticals (N. Khalifa, A. Naglah, M. Al-Omar, M. Abo-Ghalia, & A. Amr, 2014).

Conformational Studies

Lesarri et al. (2005) studied the conformation of 4-hydroxyproline, a structurally related compound, in the gas phase, providing insights into the behavior of similar amino acids and their derivatives (A. Lesarri, E. Cocinero, J. López, & J. Alonso, 2005).

Photophysical Properties

Padalkar and Sekar (2014) synthesized quinoline derivatives with azole moieties, studying their photophysical behaviors. This research contributes to the understanding of the properties of quinoline carboxylic acids in different solvent polarities (Vikas Padalkar & N. Sekar, 2014).

Safety And Hazards

The safety information for “4-Aminocinnoline-3-carboxylic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 .

Future Directions

The future directions for “4-Aminocinnoline-3-carboxylic acid” and similar compounds could involve the development of more atom-economic, safe, and practical methods for obtaining these compounds . This could include the discovery of direct and catalytic methods that align with green chemistry principles .

properties

IUPAC Name

4-aminocinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14/h1-4H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFRLZPYEYCGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162360
Record name 3-Cinnolinecarboxylic acid, 4-amino-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminocinnoline-3-carboxylic acid

CAS RN

143232-59-1
Record name 3-Cinnolinecarboxylic acid, 4-amino-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Stańczak, Z Ochocki, D Martynowski… - … der Pharmazie: An …, 2003 - Wiley Online Library
… The general synthetic routes employed to prepare 4aminocinnoline-3-carboxylic acid derivatives 2 and 4-hydroxycinnoline-3-carboxylic acids derivatives 3 are outlined in Scheme 1. …
Number of citations: 9 onlinelibrary.wiley.com
W Lewgowd, A Stanczak - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
… As a continuation of previous studies on cinnoline systems as potent CNS drugs, the new 4-aminocinnoline-3-carboxylic acid derivatives 59 (Fig. 17) variously substituted at the …
Number of citations: 102 onlinelibrary.wiley.com
K Ghoneim, M Essawi, S El-Meligie… - Zagazig Journal of …, 2000 - zjps.journals.ekb.eg
… On the other hand, reaction of 4-aminocinnoline-3-carboxylic acid hydrazides 4 with cthyl chloroformate or potassium O-ethyl dithiocarbonate afforded 2,3,4,5-tetrahydro-I/1-1,2,4…
Number of citations: 1 zjps.journals.ekb.eg
M Szumilak, A Szulawska-Mroczek… - European journal of …, 2010 - Elsevier
… The starting materials 4-aminoquinoline-3-carboxylic acid 1 and 4-aminocinnoline-3-carboxylic acid 2 were obtained by the intramolecular Friedel–Crafts cyclocondensation of the …
Number of citations: 71 www.sciencedirect.com
RK Tonk, S Bawa, D Kumar - Mini Reviews in Medicinal …, 2020 - ingentaconnect.com
… [104] reported the synthesis of 6, 7, 8 substituted new derivatives of 4-aminocinnoline-3-carboxylic acid (102). Compounds having aromatic ring substituted with Cl, F, or CH3 showed …
Number of citations: 7 www.ingentaconnect.com
MM Kandeel, AM Kamal, BH Naguib… - Anti-Cancer Agents in …, 2018 - ingentaconnect.com
Aims: Tyrosine kinases and topoisomerase I are common target enzymes for the majority of the anticancer agents. In contrast to quinazolines and quinolines, kinase inhibitors and …
Number of citations: 5 www.ingentaconnect.com
FE El-Baih, MM Koraa, GH Al-Hazimi - International Journal of Applied Chemistry, 2006
Number of citations: 2

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